molecular formula C18H16N6O3 B10993486 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B10993486
M. Wt: 364.4 g/mol
InChI Key: UPZJWJNTUFIAOI-UHFFFAOYSA-N
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Description

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazin-1-yl intermediates, followed by their coupling with the triazolo[4,3-a]pyridin-3-yl moiety. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C18H18N4O3
Molecular Weight : 334.36 g/mol
CAS Number : 1401533-87-6

The structure features a furan ring, a pyridazine moiety, and an acetamide group. This unique combination contributes to its biological activity and versatility in synthetic applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth by modulating pathways associated with cancer cell proliferation. A study indicated that compounds with the pyridazinone moiety exhibited significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were reported as low as 0.83 μM for A549 cells, indicating strong efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Research suggests that derivatives of pyridazinone can act as multi-target anti-inflammatory agents by inhibiting key enzymes involved in inflammatory responses, such as COX-2 and 5-lipoxygenase (5-LOX). This suggests therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common approach starts with the preparation of the furan ring followed by the formation of the pyridazinone moiety. The final step often involves coupling with an amine under specific conditions to yield the desired product. For example:

  • Preparation of Furan Ring : Utilizing starting materials such as furfural.
  • Formation of Pyridazinone Moiety : Employing cyclization reactions.
  • Coupling Reaction : Using bases like cesium carbonate in solvents such as dimethylformamide at elevated temperatures.

Industrial Production Methods

For large-scale synthesis, industrial methods may optimize these synthetic routes using continuous flow reactors and heterogeneous catalysts to improve yield and reduce reaction times. This allows for efficient production while maintaining high purity levels.

Case Studies

  • Antitumor Activity Study : In a comparative study on pyridazine derivatives, the target compound was evaluated for its cytotoxic effects against A549 and MCF-7 cell lines, demonstrating superior activity compared to structurally similar compounds .
  • Inflammation Model Testing : The compound was tested in animal models for its ability to reduce inflammation markers, showing significant reductions comparable to established anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a synthetic derivative within the class of pyridazine compounds. Its unique structure suggests a variety of potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C20H17N5O4C_{20}H_{17}N_{5}O_{4}, with a molecular weight of approximately 423.4 g/mol. The compound features a furan ring and a pyridazine core, which are known to impart significant biological activity through various mechanisms.

PropertyValue
Molecular FormulaC20H17N5O4
Molecular Weight423.4 g/mol
StructureStructure

Preliminary studies indicate that compounds similar to This compound exhibit various mechanisms of action:

  • Inhibition of Signaling Pathways : Similar derivatives have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins such as ERK1/2 and AKT. This suggests potential applications in cancer therapy by inducing apoptosis and cell cycle arrest in cancer cells .
  • Antimicrobial Activity : The presence of the furan and pyridazine moieties has been associated with antibacterial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that compounds containing the triazolo and pyridazine structures can act as effective anticancer agents. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating various signaling pathways . The specific compound H12 , closely related to the target compound, exhibited IC50 values as low as 3.91 μM against MCF-7 breast cancer cells .

Antibacterial Activity

The antibacterial efficacy of similar compounds has been evaluated using the microbroth dilution method. Some derivatives exhibited MIC values comparable to standard antibiotics like ampicillin, indicating their potential as new antibacterial agents .

Case Studies

  • Study on ERK Pathway Inhibition :
    • A study demonstrated that a related compound significantly inhibited the phosphorylation levels of ERK1/2 in MGC-803 cells, leading to cell cycle arrest at the G2/M phase and apoptosis induction .
  • Antibacterial Evaluation :
    • In vitro tests showed that certain derivatives had MIC values of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli, highlighting their potential as effective antimicrobial agents .

Properties

Molecular Formula

C18H16N6O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C18H16N6O3/c25-17(19-9-8-16-21-20-15-5-1-2-10-23(15)16)12-24-18(26)7-6-13(22-24)14-4-3-11-27-14/h1-7,10-11H,8-9,12H2,(H,19,25)

InChI Key

UPZJWJNTUFIAOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4

Origin of Product

United States

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